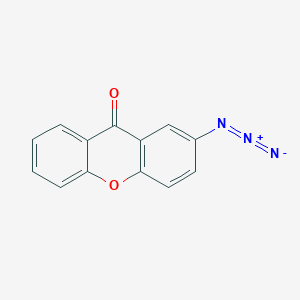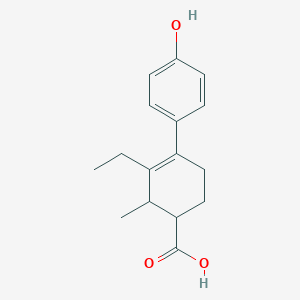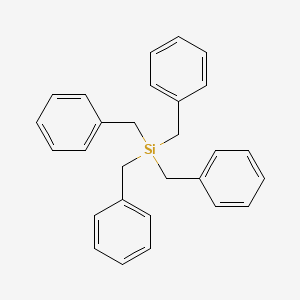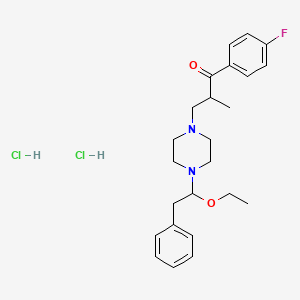![molecular formula C20H19PS B14699317 Phosphorane, [(methylthio)methylene]triphenyl- CAS No. 23462-73-9](/img/structure/B14699317.png)
Phosphorane, [(methylthio)methylene]triphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorane, [(methylthio)methylene]triphenyl- is an organophosphorus compound with the molecular formula C20H19PS. It is a derivative of phosphorane, where a [(methylthio)methylene] group is attached to the phosphorus atom. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorane, [(methylthio)methylene]triphenyl- can be synthesized through the reaction of triphenylphosphine with methylthioformaldehyde. The reaction typically involves the use of a strong base such as butyllithium or potassium tert-butoxide to deprotonate the methylthioformaldehyde, followed by the addition of triphenylphosphine . The reaction conditions usually require an inert atmosphere and low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
While specific industrial production methods for Phosphorane, [(methylthio)methylene]triphenyl- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Phosphorane, [(methylthio)methylene]triphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The [(methylthio)methylene] group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphoranes depending on the reactants used.
Scientific Research Applications
Phosphorane, [(methylthio)methylene]triphenyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Phosphorane, [(methylthio)methylene]triphenyl- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The [(methylthio)methylene] group can participate in nucleophilic addition or substitution reactions, while the triphenylphosphine moiety can stabilize reaction intermediates. The compound’s reactivity is influenced by the electronic and steric effects of the attached groups .
Comparison with Similar Compounds
Similar Compounds
Methylenetriphenylphosphorane: A parent compound with a similar structure but without the [(methylthio)methylene] group.
Carbomethoxymethylenetriphenylphosphorane: Contains a carbomethoxy group instead of the [(methylthio)methylene] group.
(Chloromethylene)triphenylphosphorane: Contains a chloromethylene group.
Uniqueness
Phosphorane, [(methylthio)methylene]triphenyl- is unique due to the presence of the [(methylthio)methylene] group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications where the [(methylthio)methylene] group is required .
Properties
CAS No. |
23462-73-9 |
|---|---|
Molecular Formula |
C20H19PS |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
methylsulfanylmethylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C20H19PS/c1-22-17-21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3 |
InChI Key |
CSSYQLDNMDGEOX-UHFFFAOYSA-N |
Canonical SMILES |
CSC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(e)-(2,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14699250.png)

![Dimethyl 3-(phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate](/img/structure/B14699258.png)






![Pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione, 3,6,8-trimethyl-](/img/structure/B14699296.png)



